Pd(II) meso-テトラフェニルテトラベンゾポルフィン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Pd(II) meso-tetraphenyl tetrabenzoporphine, also known as Pd(II) meso-tetraphenyl tetrabenzoporphine, is a useful research compound. Its molecular formula is C60H36N4Pd and its molecular weight is 919.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pd(II) meso-tetraphenyl tetrabenzoporphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pd(II) meso-tetraphenyl tetrabenzoporphine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

三重項-三重項消滅とフォトンアップコンバージョン

Pd(II) meso-テトラフェニルテトラベンゾポルフィンは、エネルギーアップコンバージョンに関連する光物理的特性を持つ合成ポルフィリン系特殊化学物質です。 . 赤色光を吸収し、三重項-三重項消滅によってフォトンアップコンバージョンに使用できます。 .

酸素センシング

Pd(II) meso-テトラフェニルテトラベンゾポルフィンは、リン光性酸素センサーとして報告されています。 . この化合物は、独特の光物理的特性を持ち、酸素の検出に役立ちます。 .

一酸化炭素検出

酸素センシングにおける用途と同様に、Pd(II) meso-テトラフェニルテトラベンゾポルフィンは、一酸化炭素の検出にも使用できます。 .

乳酸検出

Pd(II) meso-テトラフェニルテトラベンゾポルフィンは、乳酸の検出のためにハイドロゲルに組み込まれました。 .

金属有機構造体の製造

この化合物は、センシング用の金属有機構造体の製造に使用できます。 .

酸素張力の非侵襲的測定

Pd(II) meso-テトラフェニルテトラベンゾポルフィンは、皮下移植された生体包埋デバイスにおける酸素張力を非侵襲的に測定するために使用されてきました。 .

作用機序

Target of Action

Pd(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin-based product . Its primary targets are related to photophysical properties and energy up-conversion . It has been reported to be a phosphorescent oxygen sensor , indicating its role in detecting and measuring oxygen levels.

Mode of Action

The compound interacts with its targets through its unique photophysical properties. It is involved in the process of energy up-conversion , a phenomenon where lower energy photons are converted into a single photon of higher energy . This interaction results in changes in the energy state of the system, enabling the detection and measurement of oxygen levels .

Biochemical Pathways

Its role in energy up-conversion and as an oxygen sensor suggests it may influence pathways related toenergy transfer and oxygen sensing .

Pharmacokinetics

As a research chemical, it is intended for use in a laboratory setting under the supervision of technically qualified personnel

Result of Action

The molecular and cellular effects of Pd(II) meso-Tetraphenyl Tetrabenzoporphine’s action are related to its role in energy up-conversion and oxygen sensing. By converting lower energy photons into higher energy ones, it can influence the energy state of the system . As an oxygen sensor, it can detect and measure oxygen levels, providing valuable information about the oxygen status in a given environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pd(II) meso-Tetraphenyl Tetrabenzoporphine. For instance, light exposure could impact its photophysical properties and energy up-conversion process . Furthermore, the compound should be stored at room temperature and protected from light to maintain its stability .

Safety and Hazards

将来の方向性

生化学分析

Cellular Effects

Given its role as a phosphorescent oxygen sensor , it may influence cell function by interacting with oxygen molecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role as a phosphorescent oxygen sensor , it may exert its effects at the molecular level through binding interactions with oxygen molecules, potentially influencing enzyme activity and changes in gene expression.

特性

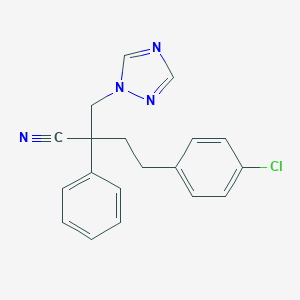

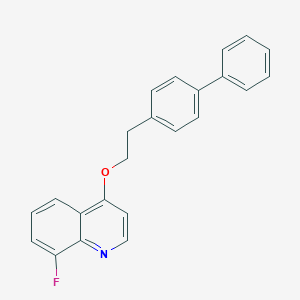

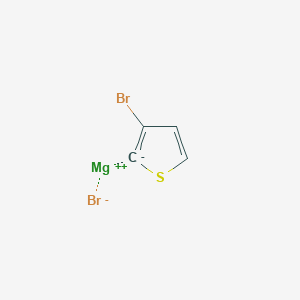

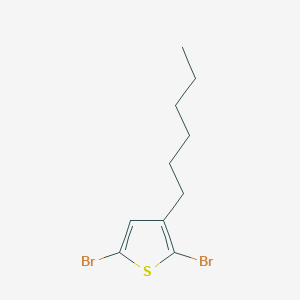

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pd(II) meso-tetraphenyl tetrabenzoporphine involves the reaction of meso-tetraphenylporphyrin with Pd(OAc)2 in the presence of a base followed by oxidation with DDQ.", "Starting Materials": ["meso-tetraphenylporphyrin", "Pd(OAc)2", "base", "DDQ"], "Reaction": ["Step 1: Dissolve meso-tetraphenylporphyrin and Pd(OAc)2 in a solvent such as chloroform or dichloromethane.", "Step 2: Add a base such as triethylamine or pyridine to the reaction mixture to deprotonate the porphyrin and activate the Pd(II) catalyst.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Add DDQ to the reaction mixture to oxidize the Pd(II) meso-tetraphenylporphyrin to Pd(II) meso-tetraphenyl tetrabenzoporphine.", "Step 5: Isolate the product by filtration or chromatography and purify as necessary." ] } | |

CAS番号 |

119654-64-7 |

分子式 |

C60H36N4Pd |

分子量 |

919.4 g/mol |

IUPAC名 |

palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |

InChI |

InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |

InChIキー |

WOKKIHAKMSHWEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] |

正規SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] |

同義語 |

Pd(II) meso-Tetraphenyl Tetrabenzoporphine ; Palladium meso-tetraphenyltetrabenzoporphyrin |

製品の起源 |

United States |

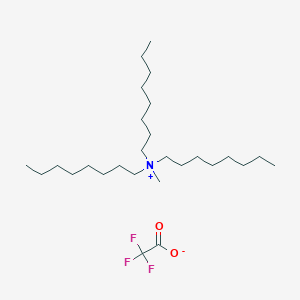

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

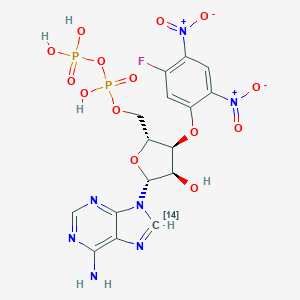

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。